molecular formula C9H18ClNO B2983165 cis-1-Azaspiro[4.5]decan-8-ol hydrochloride CAS No. 2098016-73-8

cis-1-Azaspiro[4.5]decan-8-ol hydrochloride

Cat. No. B2983165
M. Wt: 191.7
InChI Key: SAFKGUWMCWRDNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of “cis-1-Azaspiro[4.5]decan-8-ol hydrochloride” is C9H18ClNO. Its InChI code is 1S/C9H17NO.ClH/c11-8-2-5-9(6-3-8)4-1-7-10-9;/h8,10-11H,1-7H2;1H . This information can be used to derive the molecular structure of the compound.


Physical And Chemical Properties Analysis

“Cis-1-Azaspiro[4.5]decan-8-ol hydrochloride” is a powder with a molecular weight of 191.7 . The compound is stable at room temperature .

Scientific Research Applications

Crystal Structure Analysis

A study by Krueger et al. (2019) focused on the crystal structures of cyclohexane-based γ-spirolactams, including 2-azaspiro[4.5]deca-1-one derivatives. This research provides insights into the configurations, conformations, and crystal packing effects of these compounds, which are crucial for understanding their chemical behavior and potential applications in synthesis and drug design (Krueger, A. Kelling, T. Linker, & U. Schilde, 2019).

Antiviral Activity

Apaydın et al. (2019) synthesized and evaluated 1-thia-4-azaspiro[4.5]decan-3-one derivatives for their activity against human coronavirus and influenza virus. Several compounds showed inhibition of human coronavirus 229E replication, highlighting the potential of these structures for antiviral drug development (Çağla Begüm Apaydın, N. Cesur, Annelies Stevaert, L. Naesens, & Z. Cesur, 2019).

Receptor Agonist Discovery

Röver et al. (2000) discovered high-affinity ligands for the human ORL1 (orphanin FQ/nociceptin) receptor, based on the 1,3,8-triazaspiro[4.5]decan-4-one structure. These compounds exhibit selective agonist activity, which could be leveraged in developing new treatments for pain and disorders involving the nociceptin receptor (S. Röver, G. Adam, A. Cesura, et al., 2000).

Synthesis and Characterization

Zhang Feng-bao (2006) reported on the synthesis of 1,4-Dioxaspiro[4.5]decan-8-one, demonstrating its utility as a bifunctional synthetic intermediate for creating various organic chemicals, including pharmaceutical intermediates. This underscores the compound's importance in synthetic organic chemistry (Zhang Feng-bao, 2006).

Anticancer Activity

Flefel et al. (2017) synthesized new 1-thia-azaspiro[4.5]decane derivatives and evaluated their anticancer activity against various cancer cell lines. Some compounds exhibited moderate to high inhibitory activities, indicating the potential of these structures in anticancer drug development (E. M. Flefel, W. El‐Sayed, A. Mohamed, et al., 2017).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and instructions on what to do in case of exposure .

properties

IUPAC Name

1-azaspiro[4.5]decan-8-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c11-8-2-5-9(6-3-8)4-1-7-10-9;/h8,10-11H,1-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAFKGUWMCWRDNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC(CC2)O)NC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-1-Azaspiro[4.5]decan-8-ol hydrochloride

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